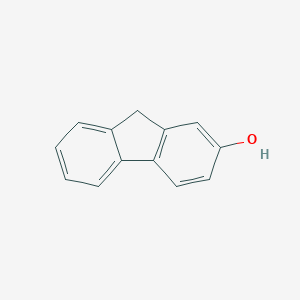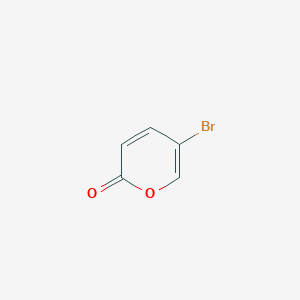![molecular formula C12H16N4O6 B026716 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one CAS No. 110851-59-7](/img/structure/B26716.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one, also known as DHO, is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. DHO has a similar structure to adenosine, a nucleoside that plays a critical role in various physiological processes. DHO has been studied extensively for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research.
Wirkmechanismus
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one involves its conversion into the active metabolite, 9-[2-(phosphonomethoxy)ethyl]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one (PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one). PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a potent inhibitor of DNA synthesis and works by inhibiting the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides. PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one also inhibits the enzyme thymidylate synthase, which is required for the synthesis of thymidine, a critical component of DNA.
Biochemische Und Physiologische Effekte
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one induces apoptosis and inhibits DNA synthesis, leading to cell cycle arrest and cell death. In viral-infected cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one inhibits viral DNA synthesis and protein synthesis, leading to the inhibition of viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments. One of the main advantages of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively stable and can be easily synthesized in large quantities. However, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several limitations, including its toxicity in normal cells, making it difficult to use in vivo. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively expensive and requires specialized equipment and expertise for synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one. One potential direction is the development of new analogs of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one with improved potency and selectivity against cancer cells and viruses. Another potential direction is the study of the immunomodulatory effects of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one and its potential use in the treatment of autoimmune diseases. Additionally, the use of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one in combination with other drugs for the treatment of cancer and viral infections should be explored further. Finally, the development of new methods for the synthesis and purification of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one could lead to more widespread use of this compound in scientific research.
Conclusion
In conclusion, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells, and by inhibiting viral DNA synthesis and protein synthesis in viral-infected cells. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments and several future directions for study. The study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has the potential to lead to new treatments for cancer, viral infections, and autoimmune diseases.
Synthesemethoden
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one can be synthesized through a multistep process involving the condensation of 2,6-diaminopurine with diacetyl-protected ribose, followed by deprotection and oxidation steps. The final product is obtained through purification and crystallization steps. The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is relatively complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been extensively studied for its potential applications in cancer therapy and antiviral therapy. In cancer therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In antiviral therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting viral DNA synthesis and interfering with viral protein synthesis.
Eigenschaften
CAS-Nummer |
110851-59-7 |
|---|---|
Produktname |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one |
Molekularformel |
C12H16N4O6 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O6/c17-2-1-6-14-10-7(11(21)15-6)13-4-16(10)12-9(20)8(19)5(3-18)22-12/h4-5,8-9,12,17-20H,1-3H2,(H,14,15,21) |
InChI-Schlüssel |
YOIJQWUBBDWNNF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)CCO |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
Synonyme |
2-[2-Hydroxyethyl]-9-[beta-d-ribofuranosyl]hypoxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



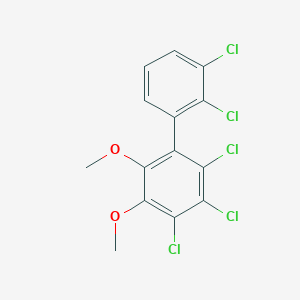
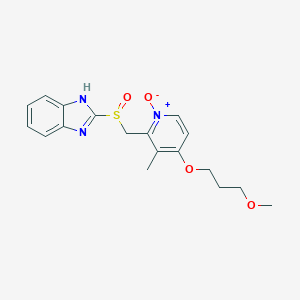
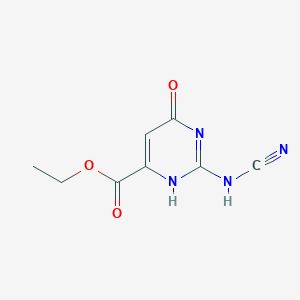
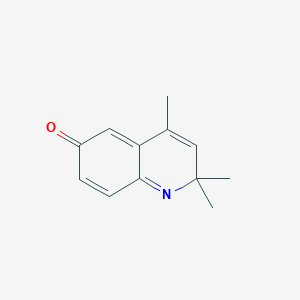
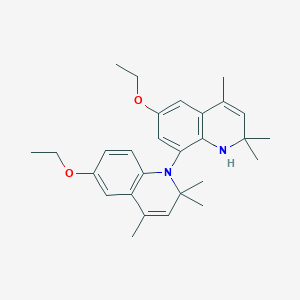
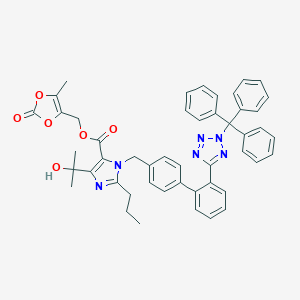
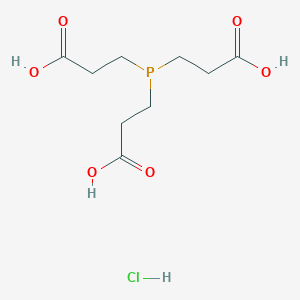
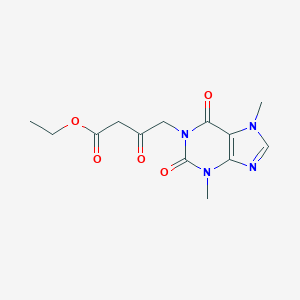
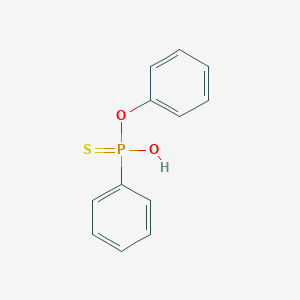
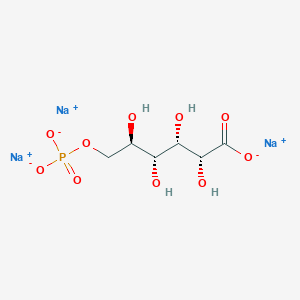
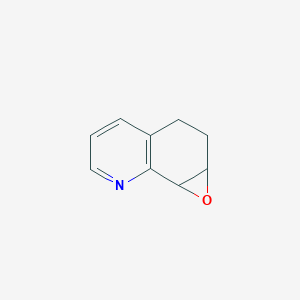
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
